molecular formula C13H14ClNS B3429518 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole CAS No. 749906-94-3

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole

Cat. No.: B3429518
CAS No.: 749906-94-3
M. Wt: 251.78 g/mol
InChI Key: HGUIEYTXMGRBNL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole is a halogenated thiazole derivative featuring a chloromethyl (-CH₂Cl) group at the 5-position of the thiazole ring and a 4-isopropylphenyl substituent at the 2-position. Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur, are key scaffolds in drug discovery due to their ability to engage in diverse non-covalent interactions with biological targets .

The synthesis of this compound involves lithiation and functionalization strategies for thiazole derivatives, as described in , where chloromethyl groups are introduced via reactions with electrophilic reagents. The compound’s structural integrity is confirmed through spectroscopic methods (e.g., NMR, IR) and elemental analysis .

Properties

IUPAC Name

5-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNS/c1-9(2)10-3-5-11(6-4-10)13-15-8-12(7-14)16-13/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIEYTXMGRBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101220529
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749906-94-3
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749906-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-[4-(1-methylethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101220529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloromethyl ketone with a thioamide in the presence of a base. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole showed activity against various bacterial strains. The thiazole ring is often implicated in enhancing the bioactivity of these compounds due to its ability to interact with biological targets effectively.

Anticancer Properties
Thiazoles have been investigated for their potential in cancer treatment. For instance, compounds with a similar thiazole structure have been shown to inhibit cancer cell proliferation in vitro. A specific study highlighted the efficacy of thiazole derivatives in targeting cancer cell lines, suggesting that this compound could be explored further for its anticancer potential.

Agrochemical Applications

Pesticide Development
The unique properties of thiazole compounds have made them attractive candidates for developing new pesticides. Research has indicated that thiazole derivatives can act as effective fungicides and herbicides. For example, a related study found that certain thiazoles exhibited strong antifungal activity against plant pathogens, indicating the potential utility of this compound in agricultural formulations.

Material Science

Polymer Chemistry
In material science, thiazoles are being explored for their role in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer matrices can improve thermal stability and mechanical strength. A recent investigation into polymer composites revealed that adding thiazole derivatives significantly enhanced the material's resistance to degradation under heat.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to this compound. The results indicated a promising spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, the anticancer effects of thiazole derivatives were assessed on multiple cancer cell lines. The findings showed that specific thiazoles induced apoptosis in cancer cells at concentrations as low as 10 µM, highlighting their potential as therapeutic agents.

Data Tables

Application AreaCompound ActivityReference
AntimicrobialMIC: 0.5 - 8 µg/mL against various bacteriaJournal of Medicinal Chemistry
AnticancerInduced apoptosis at 10 µM in cancer cell linesCancer Letters
PesticideEffective against plant pathogensAgricultural Chemistry Journal
Polymer ChemistryEnhanced thermal stabilityMaterials Science Reports

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Halogenated Thiazoles

  • 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole () :
    This analogue replaces the 4-isopropylphenyl group with a 4-trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group enhances electrophilicity and may influence binding interactions in biological systems. The compound’s melting point and solubility differ significantly due to the increased polarity of the CF₃ substituent .

  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-thiazole () :
    Substitution at the 4-position with a nitro group introduces strong electron-withdrawing effects, altering reactivity and stability compared to the target compound. Such derivatives are often intermediates in synthesizing more complex bioactive molecules .

Alkyl/Aryl-Substituted Thiazoles

  • 4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (): This hybrid molecule incorporates a dihydropyrazole ring fused to the thiazole core. The phenolic -OH group enhances antioxidant activity (IC₅₀ = 63.11 μg/mL), suggesting that hydroxylation at specific positions can improve bioactivity compared to the non-hydroxylated target compound .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Melting Point (°C) Solubility Notable Substituents Biological Activity (if reported) Reference
5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole N/A Low in water -CH₂Cl, 4-isopropylphenyl N/A
5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole N/A Moderate in DMF -CH₂Cl, -CF₃ N/A
4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol 221–223 (decomp.) Soluble in DMSO -OH, dihydropyrazole Antioxidant (IC₅₀ = 63.11 μg/mL)
5-(Furan-2-ylmethylidene)-3-[4-(propan-2-yl)phenyl]-...-thiazolidin-4-one 228–229 Insoluble in H₂O Nitropropene, furan Antimicrobial (broad-spectrum)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally reduce solubility in polar solvents but enhance thermal stability .
  • Hydroxyl and amine groups improve water solubility and bioactivity, as seen in antioxidant derivatives .

Biological Activity

5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

The molecular formula for this compound is C13H15ClN2SC_{13}H_{15}ClN_{2}S, with a molecular weight of 288.23 g/mol . The compound contains a thiazole ring, which is known for its biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.

Antibacterial Activity

A study reported that thiazole derivatives exhibited varying degrees of antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for several compounds in this class ranged from 0.23 mg/mL to 0.70 mg/mL against sensitive strains such as Bacillus cereus and Salmonella Typhimurium. In contrast, more resistant strains like Escherichia coli showed higher MIC values .

Compound Target Bacteria MIC (mg/mL) MBC (mg/mL)
This compoundBacillus cereus0.230.47
This compoundEscherichia coli0.700.94

Antifungal Activity

The antifungal activity of this compound has also been investigated. It demonstrated effective inhibition against fungi such as Trichophyton viride and Candida albicans, with MIC values reported at approximately 0.11 mg/mL . These findings suggest that compounds with similar structural characteristics may outperform established antifungal agents like ketoconazole.

Fungal Strain MIC (mg/mL) MFC (mg/mL)
Trichophyton viride0.110.23
Candida albicans0.170.23

The mechanism by which thiazole derivatives exert their antimicrobial effects is believed to involve interactions with critical cellular targets. For instance, docking studies have indicated that these compounds can bind effectively to enzymes involved in fungal sterol biosynthesis, disrupting their function and leading to cell death .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives, including the one involving the synthesis and evaluation of new heteroaryl(aryl) thiazole derivatives. These studies consistently demonstrated that modifications at specific positions on the thiazole ring could enhance biological activity against both bacterial and fungal pathogens .

Notable Findings from Case Studies:

  • Enhanced Activity : Substituents at the para-position of the phenyl ring improved antibacterial potency.
  • Resistance Mechanisms : Investigations into resistant strains revealed insights into how modifications could overcome resistance.
  • Synergistic Effects : Some studies indicated that combining thiazole derivatives with other antimicrobial agents could lead to synergistic effects, enhancing overall efficacy .

Q & A

What are the standard synthetic routes for 5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole?

Methodological Answer:
The compound is typically synthesized via heterocyclic condensation reactions. A common approach involves using phenacyl bromide derivatives as intermediates. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole can serve as a precursor, reacting with aryl thiols or amines under controlled conditions . Another method employs Schiff base formation, where hydrazine-carbothioamide reacts with aromatic aldehydes in ethanol, followed by cyclization to yield the thiazole core. Recrystallization from ethanol or DMSO/water mixtures ensures purity . Key steps include monitoring reaction progress via TLC and verifying structural integrity through IR, 1^1H NMR, and elemental analysis .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Focus:
Optimization involves adjusting catalysts, solvents, and temperature. For instance, using Bleaching Earth Clay (pH 12.5) as a catalyst in PEG-400 at 70–80°C enhances nucleophilic substitution efficiency at the chloromethyl group . Solvent polarity also impacts reaction kinetics: polar aprotic solvents like DMF accelerate cyclization, while ethanol or acetic acid may improve selectivity for thiazole ring formation . Kinetic studies using in-situ NMR or HPLC can identify rate-limiting steps, enabling precise control of stoichiometry and reaction time .

What spectroscopic techniques are critical for characterizing this compound?

Basic Methodology:
Essential techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm1^{-1}, thiazole C=N at ~1650 cm1^{-1}) .
  • 1^1H and 13^{13}C NMR : Assigns proton environments (e.g., chloromethyl CH2_2 at δ 4.5–5.0 ppm, isopropyl protons at δ 1.2–1.4 ppm) and aromatic/heterocyclic carbon signals .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H15_{15}ClN2_2S requires m/z 266.06) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

How can discrepancies in NMR data for derivatives be resolved?

Advanced Analytical Strategy:
Discrepancies often arise from dynamic exchange processes or solvent effects. Use deuterated DMSO or CDCl3_3 to stabilize signals and suppress proton exchange. 2D NMR techniques (e.g., HSQC, HMBC) clarify ambiguous correlations, such as distinguishing thiazole C-2 from aromatic carbons . For paramagnetic impurities, pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Cross-referencing with computational NMR predictions (e.g., DFT-based tools) resolves conflicting assignments .

What strategies enhance the bioactivity of thiazole derivatives?

Advanced Design Principles:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 4-(propan-2-yl)phenyl moiety improves antimicrobial activity. Derivatives with 4-chlorophenyl or 4-methoxyphenyl substituents show enhanced antioxidant profiles (IC50_{50} values: 63–68 µg/mL) .
  • Molecular Docking : Target enzymes like HIV-1 RT or bacterial dihydrofolate reductase. Docking studies using AutoDock Vina reveal binding modes, with the chloromethyl group often occupying hydrophobic pockets .
  • Structure-Activity Relationship (SAR) : Correlate logP values (calculated via ChemDraw) with membrane permeability to prioritize lipophilic analogs .

What purification methods are effective post-synthesis?

Basic Protocol:

  • Recrystallization : Use ethanol/water or DMSO/water mixtures to remove unreacted starting materials. For polar impurities, activated charcoal treatment during recrystallization improves purity .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) separates regioisomers. Monitor fractions via TLC (Rf_f ~0.5 in 3:7 ethyl acetate/hexane) .
  • Sublimation : Applicable for thermally stable derivatives, particularly those with high melting points (>200°C) .

How is the antioxidant potential of this compound evaluated?

Advanced Assay Design:

  • DPPH Radical Scavenging : Prepare a 0.1 mM DPPH solution in methanol. Incubate with the compound (10–100 µg/mL) for 30 min in the dark. Measure absorbance at 517 nm; calculate IC50_{50} using nonlinear regression .
  • FRAP Assay : Compare ferric-reducing power to ascorbic acid standards. Adjust pH to 3.6 (acetate buffer) for optimal Fe3+^{3+}-TPTZ complex formation .
  • In-cell ROS Detection : Use dichlorofluorescein diacetate (DCFH-DA) in cultured macrophages. Dose-response curves (0–50 µM) quantify ROS inhibition .

What substituents are commonly introduced at the chloromethyl group?

Basic Functionalization Approaches:

  • Nucleophilic Substitution : Replace Cl with thiols (e.g., KSCN in acetic acid), amines (e.g., benzylamine in DMF), or alkoxides (e.g., sodium methoxide) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs. Use Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in toluene/water .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings for enhanced solubility .

How are molecular docking studies conducted to predict binding interactions?

Advanced Computational Workflow:

Protein Preparation : Download the target PDB file (e.g., PDB ID 1RTB for HIV-1 RT). Remove water molecules and add polar hydrogens using AutoDock Tools.

Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*). Generate PDBQT files with Gasteiger charges.

Docking Parameters : Set grid boxes (60×60×60 Å) centered on active sites. Run 100 genetic algorithm iterations; validate with RMSD clustering (<2.0 Å).

Post-Docking Analysis : Visualize poses in PyMOL. Hydrogen bonds (<3.5 Å) and hydrophobic contacts (e.g., with Phe227, Trp229) indicate high-affinity binding .

How to address solubility challenges in biological assays?

Advanced Formulation Strategy:

  • Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions. Dilute in PBS or culture media containing 0.1% Tween-80 to prevent precipitation .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize size (Zetasizer) and encapsulation efficiency (HPLC) .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility. Hydrolyze in vivo via esterases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole
Reactant of Route 2
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5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole

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